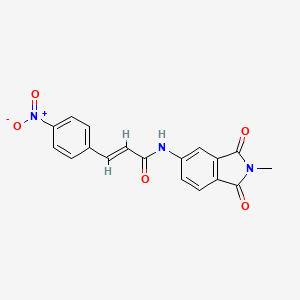
(E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide, also known as MI-77301, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. MI-77301 is a potent and selective inhibitor of the p53-MDM2 interaction, which is an important pathway for regulating cell growth and apoptosis.
Mecanismo De Acción
(E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide is a potent and selective inhibitor of the p53-MDM2 interaction, which is an important pathway for regulating cell growth and apoptosis. The p53 tumor suppressor protein is a key regulator of the cell cycle and is mutated in many types of cancer. MDM2 is an E3 ubiquitin ligase that binds to p53 and targets it for degradation. (E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide binds to MDM2 and prevents its interaction with p53, leading to the stabilization and activation of p53. This results in the induction of apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
(E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide has been shown to have potent anti-tumor activity in various cancer cell lines, both in vitro and in vivo. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth. (E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. In addition, (E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide has been shown to have potential therapeutic applications in other diseases, such as neurodegenerative diseases and viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide is its potent and selective inhibition of the p53-MDM2 interaction, which makes it a valuable tool for studying the role of this pathway in cancer and other diseases. (E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide has also been shown to have potent anti-tumor activity in various cancer cell lines, making it a promising candidate for further development as a therapeutic agent. However, one limitation of (E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.
Direcciones Futuras
There are several future directions for the study of (E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide. One direction is to further investigate its potential therapeutic applications in various types of cancer and other diseases, such as neurodegenerative diseases and viral infections. Another direction is to optimize its pharmacokinetic and pharmacodynamic properties for clinical use. This includes evaluating its toxicity and efficacy in preclinical and clinical studies, as well as developing novel formulations and delivery methods to improve its bioavailability and targeting. Additionally, further studies are needed to understand the molecular mechanisms underlying the anti-tumor activity of (E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide and to identify potential biomarkers for patient selection and monitoring.
Métodos De Síntesis
The synthesis of (E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide involves a series of chemical reactions that start with 2-methyl-1,3-dioxoisoindoline-5-carboxylic acid and 4-nitrophenyl acrylate. The reaction proceeds through a series of intermediates, including an amide intermediate, which is then converted to the final product through a series of purification steps. The synthesis of (E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide has been optimized to produce high yields and purity, which is essential for its use in scientific research.
Aplicaciones Científicas De Investigación
(E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have potent anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. (E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. In addition, (E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide has been shown to have potential therapeutic applications in other diseases, such as neurodegenerative diseases and viral infections.
Propiedades
IUPAC Name |
(E)-N-(2-methyl-1,3-dioxoisoindol-5-yl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5/c1-20-17(23)14-8-5-12(10-15(14)18(20)24)19-16(22)9-4-11-2-6-13(7-3-11)21(25)26/h2-10H,1H3,(H,19,22)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSFGMUTMBIUEV-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


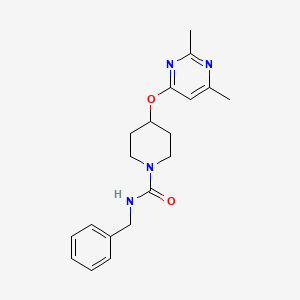
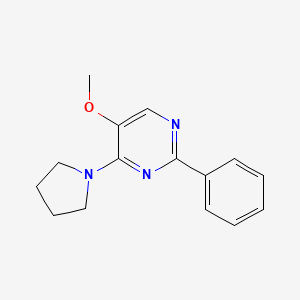
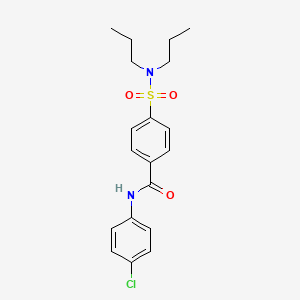
![2-(6-Cyclopropylpyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2617901.png)
![(Z)-2-benzylidene-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2617902.png)
![N-(2,4-dimethoxyphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2617903.png)
![N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2617904.png)
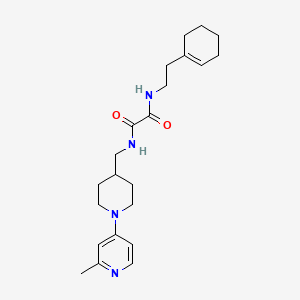
![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 4-methylbenzenecarboxylate](/img/structure/B2617909.png)

![N-(1,3-Benzodioxol-5-yl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2617913.png)
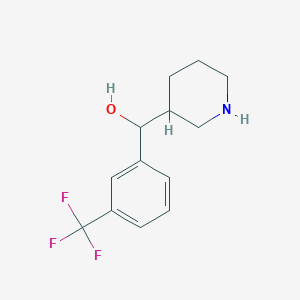
![1-Methyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]-4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide](/img/structure/B2617917.png)